

Biochemical Properties of Carbocyclic Arabinosyladenine: A Technical Guide

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Compound of Interest

Compound Name: Carbocyclic arabinosyladenine

Cat. No.: B082692

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Abstract

Carbocyclic arabinosyladenine, also known as Aristeromycin, is a naturally occurring carbocyclic nucleoside antibiotic originally isolated from *Streptomyces citricolor*. It is structurally analogous to adenosine, with the ribose sugar's oxygen atom replaced by a methylene group. This structural modification confers resistance to enzymatic degradation, particularly by adenosine deaminase. The primary biochemical significance of Aristeromycin lies in its function as a potent, mechanism-based inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions. This inhibition leads to a wide range of pharmacological effects, including significant antiviral and anticancer activities. This document provides an in-depth overview of the core biochemical properties, mechanism of action, quantitative data, and relevant experimental protocols for the study of **Carbocyclic arabinosyladenine**.

Core Mechanism of Action: Inhibition of the Methyl Cycle

The biological effects of **Carbocyclic arabinosyladenine** are primarily a consequence of its potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase (EC 3.3.1.1).

1.1. The Role of SAH Hydrolase SAH hydrolase is a crucial enzyme that regulates the intracellular ratio of S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH). SAM is the universal methyl group donor for a vast number of biological transmethylation

reactions, including the methylation of DNA, RNA, proteins, and lipids. In these reactions, a methyltransferase enzyme transfers the methyl group from SAM to a substrate, yielding a methylated product and SAH.

SAH is a potent product inhibitor of these same methyltransferases. To prevent this feedback inhibition and allow methylation reactions to proceed, SAH must be efficiently removed. SAH hydrolase catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine, thereby maintaining a low intracellular SAH concentration.

1.2. Perturbation by **Carbocyclic Arabinosyladenine** **Carbocyclic arabinosyladenine** acts as a powerful inhibitor of SAH hydrolase. By blocking this enzyme, it prevents the breakdown of SAH. This leads to a significant intracellular accumulation of SAH, which in turn causes potent feedback inhibition of SAM-dependent methyltransferases. The disruption of these essential methylation processes is the underlying mechanism for Aristeromycin's broad biological activities, particularly its antiviral effect, which is often attributed to the inhibition of viral mRNA cap methylation.

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